molecular formula C15H13N5OS B5521644 5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5521644
M. Wt: 311.4 g/mol
InChI Key: IPERPVOPRRYREB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: is a complex organic compound that features a triazole ring, a thiol group, and a phenoxymethyl moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a ligand for metal ions. Its triazole ring and thiol group are particularly interesting for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. The presence of the triazole ring is often associated with bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenol derivatives under basic conditions.

    Formation of the Pyridylmethylene Group: The final step involves the condensation of the triazole intermediate with pyridine derivatives in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with metal ions or other electrophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(PHENOXYMETHYL)-1,2,4-TRIAZOLE-3-THIOL: Lacks the pyridylmethylene group.

    5-(PHENOXYMETHYL)-4-AMINO-1,2,4-TRIAZOLE-3-THIOL: Contains an amino group instead of the pyridylmethylene group.

Uniqueness

The uniqueness of 5-(PHENOXYMETHYL)-4-((4-PYRIDINYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of the phenoxymethyl, pyridylmethylene, and triazole-thiol functionalities

Properties

IUPAC Name

3-(phenoxymethyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c22-15-19-18-14(11-21-13-4-2-1-3-5-13)20(15)17-10-12-6-8-16-9-7-12/h1-10H,11H2,(H,19,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPERPVOPRRYREB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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